molecular formula C26H19ClN2O6 B2632085 Methyl 2-((6-(benzo[d][1,3]dioxole-5-carboxamido)-2-(4-chlorophenyl)quinolin-4-yl)oxy)acetate CAS No. 1207027-42-6

Methyl 2-((6-(benzo[d][1,3]dioxole-5-carboxamido)-2-(4-chlorophenyl)quinolin-4-yl)oxy)acetate

Cat. No. B2632085
CAS RN: 1207027-42-6
M. Wt: 490.9
InChI Key: JDOXGILURCWFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((6-(benzo[d][1,3]dioxole-5-carboxamido)-2-(4-chlorophenyl)quinolin-4-yl)oxy)acetate is a useful research compound. Its molecular formula is C26H19ClN2O6 and its molecular weight is 490.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Research has demonstrated methods for synthesizing novel compounds with potential therapeutic applications. For example, studies have detailed the synthesis of derivatives integrated with quinoline, pyrazole, and benzofuran moieties, which have shown significant antimicrobial activity (Idrees et al., 2020). Another study presented a facile route to imidazo[1,2-a]quinolines through a domino reaction, illustrating the versatility of quinoline derivatives in chemical synthesis (Iminov et al., 2008).

Antimicrobial and Antifungal Screening

Compounds with quinoline structures have been evaluated for their antimicrobial properties. A series of azetidinone derivatives showing excellent yields have been synthesized and screened for in vitro antibacterial activity against pathogens such as S. aureus and E. coli (Idrees et al., 2020).

Anti-cancer Activity

Some quinoline derivatives have been investigated for their potential anti-cancer properties. The synthesis and characterization of carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic effects against various cancer cell lines, demonstrating the potential for these compounds in cancer therapy (Deady et al., 2003).

Anti-fibrosis Drug Potential

Research on structurally similar compounds has explored their potential as anti-fibrosis drugs. The pharmacokinetics and tissue distribution of a novel ALK5 inhibitor, which suppresses renal and hepatic fibrosis, were investigated, highlighting the therapeutic potential of quinoline derivatives in treating fibrotic diseases (Kim et al., 2008).

properties

IUPAC Name

methyl 2-[6-(1,3-benzodioxole-5-carbonylamino)-2-(4-chlorophenyl)quinolin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN2O6/c1-32-25(30)13-33-23-12-21(15-2-5-17(27)6-3-15)29-20-8-7-18(11-19(20)23)28-26(31)16-4-9-22-24(10-16)35-14-34-22/h2-12H,13-14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOXGILURCWFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((6-(benzo[d][1,3]dioxole-5-carboxamido)-2-(4-chlorophenyl)quinolin-4-yl)oxy)acetate

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